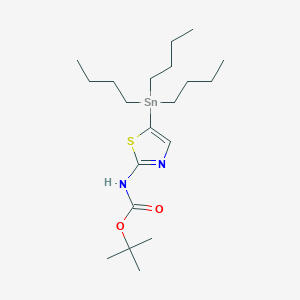

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQYLGCBVADFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376857 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243972-26-1 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and spectroscopic properties of tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate. This compound is a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound possesses a unique molecular architecture combining a Boc-protected aminothiazole core with a reactive tributylstannyl moiety at the 5-position. This arrangement makes it a valuable building block in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C₂₀H₃₈N₂O₂SSn |

| Molecular Weight | 490.30 g/mol |

| CAS Number | 243972-26-1 |

| Appearance | Predicted to be a colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in common organic solvents such as THF, dichloromethane, and chloroform |

Proposed Synthesis

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure follows the bromination of 2-aminothiazole.

-

Materials: 2-Aminothiazole, Acetic Acid, Bromine, Saturated Sodium Bicarbonate solution, Ethyl Acetate, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.

-

Slowly add bromine (2 equivalents) dropwise to the solution.

-

Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-amino-5-bromothiazole, which can be further purified by column chromatography.[1][2]

-

Step 2: Boc Protection of 2-Amino-5-bromothiazole

This step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

-

Materials: 2-Amino-5-bromothiazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-5-bromothiazole (1 equivalent) in THF or DCM.

-

Add a base such as triethylamine (1.2 equivalents) or 1M sodium hydroxide.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (5-bromothiazol-2-yl)carbamate.[3][4]

-

Step 3: Stannylation of tert-Butyl (5-bromothiazol-2-yl)carbamate

This final step introduces the tributylstannyl group via a lithium-halogen exchange followed by quenching with tributyltin chloride.

-

Materials: tert-Butyl (5-bromothiazol-2-yl)carbamate, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA), Tributyltin chloride.

-

Procedure:

-

Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or LDA (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthesis Workflow

References

An In-depth Technical Guide to tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Disclaimer: The following information is a technical guide compiled from data on structurally related compounds due to the limited availability of specific experimental data for tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate. The physical properties and experimental protocols are estimations based on the known characteristics of its constituent moieties: the tert-butyl carbamate group and the 5-(tributylstannyl)thiazole core. Researchers should handle this compound with the utmost care, adhering to the safety precautions outlined for organotin compounds.

Core Physical Properties

The physical properties of this compound can be inferred from its structural components. The presence of the large, nonpolar tributylstannyl group is expected to dominate the physical state and solubility, likely rendering the compound a liquid or a low-melting solid with poor water solubility.

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Molecular Formula | C20H39N2O2SSn | Based on chemical structure |

| Molecular Weight | 490.31 g/mol | Based on chemical structure |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from related organotin compounds like 2-Chloro-5-(tributylstannyl)thiazole, which is a liquid[1] |

| Boiling Point | > 200 °C (at reduced pressure) | Estimated based on the high boiling points of similar organotin compounds[2] |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | Inferred from the hydrophobic nature of the tributylstannyl and tert-butyl groups |

| Density | ~1.2 g/mL | Estimated based on the density of 2-Chloro-5-(tributylstannyl)thiazole[1] |

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound involves a two-step process starting from the commercially available 2-aminothiazole. The first step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 5-position of the thiazole ring. The resulting intermediate, tert-butyl (5-bromothiazol-2-yl)carbamate, can then undergo a Stille cross-coupling reaction with a tributyltin reagent.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

This procedure is adapted from standard protocols for the Boc-protection and bromination of aminothiazoles.

Materials:

-

2-Aminothiazole

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Boc Protection:

-

Dissolve 2-aminothiazole in DCM or THF in a round-bottom flask.

-

Add the base (e.g., triethylamine, 1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl (thiazol-2-yl)carbamate.

-

-

Bromination:

-

Dissolve the crude tert-butyl (thiazol-2-yl)carbamate in acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) in one portion.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield tert-butyl (5-bromothiazol-2-yl)carbamate.

-

This protocol is a general procedure for the Stille cross-coupling of a heteroaryl halide with an organotin reagent.[3]

Materials:

-

tert-Butyl (5-bromothiazol-2-yl)carbamate

-

Hexabutylditin or Tributyltin chloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1 equivalent) in anhydrous toluene.

-

Add hexabutylditin (1.2 equivalents).

-

Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the final product, this compound.

-

Caption: General workflow for the Stille coupling reaction.

Safety and Handling

Organotin compounds are known for their toxicity and require careful handling.[4][5]

-

Toxicity: Organotin compounds, particularly tributyltin derivatives, are highly toxic.[4] They can be absorbed through the skin and are harmful if swallowed or inhaled.[6] They can cause severe irritation to the skin, eyes, and respiratory tract.[5] Long-term exposure may lead to damage to the central nervous system and other organs.[6][7]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid direct contact with the skin and eyes.[4] In case of contact, immediately wash the affected area with copious amounts of water.[4][5]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

Waste Disposal: All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous chemical waste.[4]

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. The tributylstannyl group serves as a versatile handle for introducing the 2-(Boc-amino)thiazol-5-yl moiety into various molecular scaffolds via palladium-catalyzed cross-coupling reactions like the Stille coupling.[2][3] The 2-aminothiazole core is a common pharmacophore found in a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[8][9][10] This makes the title compound a useful building block for the synthesis of novel drug candidates.

References

- 1. 2-氯-三丁基噻唑-5-锡 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Synthesis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of the target compound is typically achieved in a three-step sequence starting from 2-aminothiazole. The overall transformation involves:

-

Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the thiazole ring.

-

N-Boc Protection: Protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group.

-

Stannylation: Introduction of the tributylstannyl group at the C5 position via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Caption: Overall synthetic pathway for the target compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for each step of the synthesis. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

Table 1: Bromination of 2-Aminothiazole

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Aminothiazole | 1.0 eq | Starting material |

| Bromine | 1.0-1.2 eq | Can be corrosive and toxic |

| Acetic Acid | Solvent | |

| Temperature | 0 °C to Room Temp. | Initial cooling is important |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Typical Yield | 70-85% | After workup and purification |

Table 2: N-Boc Protection of 2-Amino-5-bromothiazole

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Amino-5-bromothiazole | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate (Boc)₂O | 1.1-1.5 eq | Boc-anhydride |

| Triethylamine (TEA) or DMAP | 1.2-2.0 eq or catalytic | Base |

| Dichloromethane (DCM) or THF | Solvent | |

| Temperature | Room Temperature | |

| Reaction Time | 12-24 hours | Monitor by TLC |

| Typical Yield | 85-95% | After workup and purification |

Table 3: Stannylation of tert-Butyl (5-bromothiazol-2-yl)carbamate

| Reagent/Parameter | Quantity/Value | Notes |

| tert-Butyl (5-bromothiazol-2-yl)carbamate | 1.0 eq | Starting material |

| n-Butyllithium (n-BuLi) | 1.1-1.3 eq | Pyrophoric, handle with care |

| Tributyltin chloride (Bu₃SnCl) | 1.2-1.5 eq | Toxic, handle in a fume hood |

| Anhydrous Tetrahydrofuran (THF) | Solvent | |

| Temperature | -78 °C | Crucial for selectivity |

| Reaction Time | 1-3 hours | Monitor by TLC or LC-MS |

| Typical Yield | 60-75% | After workup and purification |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

Materials:

-

2-Aminothiazole

-

Bromine

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-amino-5-bromothiazole.

Step 2: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate

Materials:

-

2-Amino-5-bromothiazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of 2-amino-5-bromothiazole (1.0 eq) in DCM, add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). A catalytic amount of DMAP can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (5-bromothiazol-2-yl)carbamate.

Step 3: Synthesis of this compound

Materials:

-

tert-Butyl (5-bromothiazol-2-yl)carbamate

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

To the resulting solution of the lithiated intermediate, add tributyltin chloride (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Experimental workflow for the stannylation step.

Safety Considerations

-

Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

n-Butyllithium is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.

-

Organotin compounds such as tributyltin chloride are toxic. Handle with extreme care in a fume hood and avoid contact with skin and inhalation.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout all experimental procedures.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and scale of the reaction. Careful monitoring of each step is crucial for achieving high yields and purity of the final product.

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate, a key intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. This document details its chemical identifiers, synthesis, and spectroscopic characterization, offering valuable information for researchers in medicinal chemistry and related fields.

Core Compound Identifiers

A clear identification of chemical compounds is fundamental for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 243972-26-1 |

| Molecular Formula | C₂₀H₃₈N₂O₂SSn |

| IUPAC Name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1scc(NC(=O)OC(C)(C)C)n1 |

| InChI | InChI=1S/C8H12N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;31-3-4-2;/h4-5H,1-3H3,(H,9,10,11);31,3-4H2,2H3; |

Synthesis and Experimental Protocols

A logical synthetic pathway is outlined below. This pathway represents a standard approach in medicinal chemistry for the preparation of functionalized heterocyclic building blocks.

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following outlines a general experimental procedure based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of tert-Butyl thiazol-2-ylcarbamate

-

To a solution of 2-aminothiazole in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl thiazol-2-ylcarbamate.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl thiazol-2-ylcarbamate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction mixture is typically stirred at this temperature for a period to allow for deprotonation at the 5-position of the thiazole ring.

-

Add tributyltin chloride (Bu₃SnCl) dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the final product.

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the tributylstannyl, tert-butyl, and thiazole protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H | ~7.5 - 8.0 | Singlet | 1H |

| -C(CH₃)₃ | ~1.5 | Singlet | 9H |

| -Sn-(CH₂CH₂CH₂CH₃)₃ | ~0.9 - 1.6 | Multiplets | 27H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR would display signals corresponding to the thiazole ring, the carbamate group, and the tributylstannyl moiety.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Thiazole C=N | ~160 - 170 |

| C=O (carbamate) | ~150 - 155 |

| Thiazole C-S | ~140 - 145 |

| Thiazole C-Sn | ~120 - 130 |

| -C(CH₃)₃ | ~80 |

| -C(CH₃)₃ | ~28 |

| -Sn-(CH₂)₃-CH₃ | ~10 - 30 |

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or tributyltin fragments.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by absorption bands corresponding to the N-H and C=O stretching of the carbamate group, as well as C-H stretches of the alkyl groups and vibrations of the thiazole ring.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (carbamate) | Stretch | ~3300 - 3400 |

| C-H (alkyl) | Stretch | ~2850 - 2960 |

| C=O (carbamate) | Stretch | ~1700 - 1725 |

| C=N (thiazole) | Stretch | ~1600 - 1650 |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

The thiazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities. The tributylstannyl group at the 5-position serves as a versatile handle for introducing various substituents at this position through Stille coupling with a wide array of organic electrophiles (e.g., aryl, heteroaryl, vinyl, or acyl halides and triflates). The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 2-position allows for subsequent modifications at this site after deprotection.

This synthetic versatility makes the title compound a key intermediate in the synthesis of novel drug candidates.

Figure 2: General scheme of a Stille coupling reaction involving the title compound.

Conclusion

This compound is a strategically important synthetic intermediate. Its bifunctional nature, combining a protected amino group and a reactive organostannane, provides medicinal chemists with a powerful tool for the construction of diverse and complex thiazole-containing molecules. The methodologies and data presented in this guide are intended to support researchers in the effective utilization of this versatile building block in their drug discovery and development endeavors.

In-Depth Technical Guide on the Spectroscopic Data of 2-(Boc-amino)-5-(tributylstannyl)thiazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the organometallic reagent, 2-(tert-butoxycarbonylamino)-5-(tributylstannyl)thiazole. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in Stille cross-coupling reactions for the introduction of a 2-(Boc-amino)thiazole moiety. This document collates available experimental data and provides predicted spectroscopic values based on structurally related analogs to serve as a reliable reference for researchers. Detailed experimental protocols for its synthesis are also presented, alongside a visual representation of the synthetic pathway.

Chemical Properties and Identifiers

This section summarizes the key physical and chemical identifiers for 2-(Boc-amino)-5-(tributylstannyl)thiazole.

| Property | Value |

| Chemical Name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate |

| CAS Number | 243972-26-1 |

| Molecular Formula | C₂₀H₃₈N₂O₂SSn |

| Molecular Weight | 489.30 g/mol |

| Melting Point | 78-86 °C |

| Appearance | Brown solid |

Spectroscopic Data

Mass Spectrometry

The high-resolution mass spectrometry data confirms the molecular weight of the compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 491 | [M+H]⁺ |

Citation: Data derived from electrospray ionization mass spectrometry.[1]

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ at 400 MHz is detailed below. The chemical shifts are influenced by the electron-donating Boc-amino group and the organotin moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | Thiazole C4-H |

| ~1.50 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.45-1.60 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~1.25-1.40 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~1.05-1.15 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~0.90 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ at 100 MHz is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | Carbonyl C=O of Boc |

| ~158.0 | Thiazole C2 |

| ~145.0 | Thiazole C4 |

| ~120.0 | Thiazole C5 |

| ~81.0 | Boc quaternary carbon (-C(CH₃)₃) |

| ~29.0 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~28.5 | Boc methyl carbons (-C(CH₃)₃) |

| ~27.5 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~14.0 | Sn-(CH₂CH₂CH₂CH₃)₃ |

| ~10.0 | Sn-(CH₂CH₂CH₂CH₃)₃ |

Predicted Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3170 | Medium | N-H stretch (carbamate) |

| ~2955, 2925, 2870 | Strong | C-H stretch (alkyl) |

| ~1725 | Strong | C=O stretch (carbamate) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1465 | Medium | C-H bend (alkyl) |

| ~1250, 1160 | Strong | C-O stretch (carbamate) |

| ~770 | Medium | C-S stretch |

Experimental Protocols

The following section details the synthetic procedure for the preparation of 2-(Boc-amino)-5-(tributylstannyl)thiazole.

Synthesis of tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate

Materials:

-

tert-butyl thiazol-2-ylcarbamate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (freshly prepared)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl thiazol-2-ylcarbamate (1.0 g, 5.0 mmol) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add freshly prepared lithium diisopropylamide (LDA) (2.1 equivalents) to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.62 g, 5.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 24 hours.

-

Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate as a brown solid (2.25 g, 92% yield).[1]

Mandatory Visualizations

This section provides diagrams illustrating the chemical synthesis of the title compound.

Caption: Synthetic pathway for 2-(Boc-amino)-5-(tributylstannyl)thiazole.

References

Molecular weight and formula of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate, a key intermediate in organic synthesis. The document outlines its chemical properties, potential applications, and a detailed experimental protocol for its use in palladium-catalyzed cross-coupling reactions.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₂₀H₃₈N₂O₂SSn |

| Average Molecular Weight | 490.28 g/mol |

| Monoisotopic Mass | 490.1676 Da |

| IUPAC Name | tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate |

Chemical Structure and Significance

This compound is a bifunctional organometallic compound. Its structure is characterized by two key functional groups that dictate its reactivity:

-

Tributylstannyl Group (-Sn(Bu)₃): This organotin moiety makes the compound a versatile reagent in Stille cross-coupling reactions. The tin group acts as the nucleophilic partner, enabling the formation of new carbon-carbon bonds through a palladium-catalyzed cycle. Organostannanes like this are valued for their stability to air and moisture and their tolerance of a wide range of functional groups.

-

Boc-Protected Aminothiazole Core: The thiazole ring is a common scaffold in many biologically active molecules. The amine at the 2-position is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. This feature allows for subsequent chemical modifications at the amine position after the thiazole core has been incorporated into a larger molecule.

Application in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary application for this compound is as a building block in Stille cross-coupling reactions. It allows for the introduction of a 2-(Boc-amino)thiazol-5-yl moiety into various organic molecules, particularly in the synthesis of complex heterocyclic systems relevant to medicinal chemistry.

The general workflow for a Stille coupling reaction involving this reagent is depicted below. The reaction couples the organostannane with an organic halide or triflate in the presence of a palladium catalyst.

Caption: General workflow for a Stille coupling reaction.

The catalytic cycle for this transformation is a well-established process in organometallic chemistry.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for a Stille cross-coupling reaction using this compound with an aryl iodide. This protocol should be adapted based on the specific substrate and laboratory conditions.

Materials and Reagents

| Reagent | Molar Eq. | Notes |

| Aryl Iodide (Ar-I) | 1.0 | Substrate |

| This compound | 1.1 - 1.2 | Organostannane |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 | Catalyst |

| Anhydrous Toluene or DMF | - | Solvent |

| Anhydrous Argon or Nitrogen | - | Inert Gas |

Procedure

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq) and this compound (1.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add anhydrous toluene (or DMF) via syringe to dissolve the reagents. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Safety Precautions: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Tin waste should be disposed of according to institutional guidelines.

An In-depth Technical Guide to the Safety and Handling of Organotin Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organotin thiazole compounds, focusing on their safe handling, synthesis, and significant biological activities. This class of compounds has garnered considerable interest in medicinal chemistry due to its potent cytotoxic and antimicrobial properties. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or considering the use of these promising but hazardous materials.

Safety and Handling

Organotin thiazole compounds, as with all organometallic reagents, require strict adherence to safety protocols to mitigate risks of chemical exposure, fire, and explosion. The primary hazards are associated with the inherent toxicity of organotin moieties and the potential reactivity of the compounds.

1.1. General Safety Precautions

All manipulations of organotin thiazole compounds should be conducted in a certified chemical fume hood with the sash at the lowest practical position to serve as a physical barrier.[1] For highly sensitive operations or when handling solid compounds, an inert atmosphere glovebox is recommended. An ANSI-approved safety shower and eyewash station must be readily accessible, within a 10-second travel time from the work area.[1]

1.2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling organotin thiazole compounds:

-

Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn when there is a risk of splashing or explosion.

-

Hand Protection: Double gloving is recommended, with an inner layer of nitrile gloves for chemical resistance and an outer layer of neoprene or other fire-resistant gloves.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

-

Respiratory Protection: Depending on the volatility and toxicity of the specific compound, a respirator may be necessary.

1.3. Spill and Waste Management

-

Spill Response: In case of a spill, evacuate the area and alert the appropriate safety personnel. Small spills can be cleaned up using an absorbent material like sand or vermiculite. Do not use water to clean up spills of reactive organotin compounds.

-

Waste Disposal: All waste materials contaminated with organotin thiazole compounds must be disposed of as hazardous waste in clearly labeled, sealed containers, following institutional and local regulations.[2] Glassware that has come into contact with these compounds should be decontaminated, for example, by soaking in a bleach solution overnight, before regular washing.

1.4. Storage

Organotin thiazole compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Containers should be tightly sealed to prevent exposure to air and moisture.[1]

Biological Activities of Organotin Thiazole Compounds

Organotin thiazole derivatives have demonstrated significant potential as therapeutic agents, primarily due to their cytotoxic effects against various cancer cell lines and their broad-spectrum antimicrobial activity.

2.1. Cytotoxic Activity

Numerous studies have reported the in vitro anticancer activity of organotin thiazole compounds. Their efficacy is influenced by the nature of the organic groups attached to the tin atom and the substituents on the thiazole ring. Diorganotin(IV) complexes, particularly those with Schiff base ligands derived from thiazole, have shown promising results.[3]

Table 1: Cytotoxicity of Representative Organotin Thiazole Compounds

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| [Me2SnClL¹] | A549 (Lung) | 0.08 ± 0.01 | [3] |

| [Et2SnClL¹] | A549 (Lung) | 0.07 ± 0.01 | [3] |

| [n-Bu2SnClL¹] | A549 (Lung) | 0.09 ± 0.02 | [3] |

| [Ph2SnClL¹] | A549 (Lung) | 0.11 ± 0.01 | [3] |

| [Me2SnClL²] | PC-3 (Prostate) | 0.10 ± 0.01 | [3] |

| [Et2SnClL²] | PC-3 (Prostate) | 0.09 ± 0.01 | [3] |

| [n-Bu2SnClL²] | PC-3 (Prostate) | 0.11 ± 0.02 | [3] |

| [Ph2SnClL²] | PC-3 (Prostate) | 0.13 ± 0.01 | [3] |

| [Me2SnClL³] | MDA-MB-231 (Breast) | 0.06 ± 0.01 | [3] |

| [Et2SnClL³] | MDA-MB-231 (Breast) | 0.05 ± 0.01 | [3] |

| [n-Bu2SnClL³] | MDA-MB-231 (Breast) | 0.07 ± 0.01 | [3] |

| [Ph2SnClL³] | MDA-MB-231 (Breast) | 0.09 ± 0.01 | [3] |

| [Me2SnClL⁴] | MIA PaCa-2 (Pancreas) | 0.04 ± 0.01 | [3] |

| [Et2SnClL⁴] | MIA PaCa-2 (Pancreas) | 0.03 ± 0.01 | [3] |

| [n-Bu2SnClL⁴] | MIA PaCa-2 (Pancreas) | 0.05 ± 0.01 | [3] |

| [Ph2SnClL⁴] | MIA PaCa-2 (Pancreas) | 0.07 ± 0.01 | [3] |

L¹, L², L³, L⁴ represent different thiazole-derived Schiff base ligands as described in the reference.

2.2. Antimicrobial Activity

Organotin thiazole compounds also exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism of their antifungal action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4]

Table 2: Antimicrobial Activity of Representative Organotin Thiazole Compounds

| Compound/Complex | Microorganism | MIC (µmol/mL) | Reference |

| [Me2SnClL¹] | S. aureus | 0.125 | [3] |

| [Ph2SnClL⁴] | S. aureus | 0.031 | [3] |

| [Me2SnClL¹] | E. coli | 0.250 | [3] |

| [Ph2SnClL⁴] | E. coli | 0.062 | [3] |

| [Me2SnClL¹] | C. albicans | 0.250 | [3] |

| [Ph2SnClL⁴] | C. albicans | 0.062 | [3] |

| [Me2SnClL¹] | A. niger | 0.500 | [3] |

| [Ph2SnClL⁴] | A. niger | 0.125 | [3] |

L¹, L⁴ represent different thiazole-derived Schiff base ligands as described in the reference.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of organotin thiazole compounds, based on established literature.

3.1. Synthesis of Diorganotin(IV) Thiazole Schiff Base Complexes

This protocol describes a general method for the synthesis of diorganotin(IV) complexes derived from thiazole Schiff bases.[3]

Materials:

-

Substituted salicylaldehyde

-

4-(4-bromophenyl)thiazol-2-amine

-

Diorganotin(IV) dichloride (e.g., Me2SnCl2, Et2SnCl2, n-Bu2SnCl2, Ph2SnCl2)

-

Methanol

-

Triethylamine

Procedure:

-

Schiff Base Ligand Synthesis:

-

Dissolve the substituted salicylaldehyde (1 mmol) in methanol (20 mL).

-

Add a methanolic solution of 4-(4-bromophenyl)thiazol-2-amine (1 mmol in 20 mL) to the aldehyde solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the solution to room temperature. The precipitated solid Schiff base ligand is collected by filtration, washed with cold methanol, and dried in vacuo.

-

-

Diorganotin(IV) Complex Synthesis:

-

Dissolve the synthesized Schiff base ligand (1 mmol) in anhydrous methanol (25 mL).

-

Add triethylamine (1 mmol) to the solution and stir for 30 minutes.

-

To this solution, add a solution of the respective diorganotin(IV) dichloride (1 mmol) in anhydrous methanol (15 mL) dropwise with constant stirring.

-

Reflux the resulting mixture for 8-10 hours.

-

The solvent is then removed under reduced pressure.

-

The resulting solid complex is washed with a small amount of cold methanol and dried in a desiccator over anhydrous CaCl2.

-

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, mass spectrometry, and elemental analysis.[3]

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of organotin thiazole compounds on cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell line of interest (e.g., A549, PC-3, MDA-MB-231, MIA PaCa-2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Organotin thiazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the organotin thiazole compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

3.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of organotin thiazole compounds against bacterial and fungal strains.[9][10]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Organotin thiazole compound stock solution (in DMSO)

-

96-well microtiter plates

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, pick a few colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

-

Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

-

Compound Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the organotin thiazole compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in wells with decreasing concentrations of the compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well, including a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

4.1. Apoptosis Signaling Pathway Induced by Organotin Thiazole Compounds

Organotin compounds, including those with thiazole moieties, are known to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway.[11][12][13] This process involves an increase in intracellular calcium levels, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[11]

Caption: Mitochondrial-mediated apoptosis pathway induced by organotin thiazole compounds.

4.2. General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel organotin thiazole compounds.

Caption: A general workflow for the development of organotin thiazole compounds.

References

- 1. delvallelab.weebly.com [delvallelab.weebly.com]

- 2. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. atcc.org [atcc.org]

- 8. MTT (Assay protocol [protocols.io]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organostannanes in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of organostannanes in the synthesis of heterocyclic compounds, a cornerstone of modern medicinal chemistry and drug development. Organotin reagents, or organostannanes, are highly versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling, which allows for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[1]

Introduction to Organostannanes

Organostannanes are organometallic compounds containing a tin-carbon bond. Their utility in organic synthesis stems from their stability to air and moisture, broad functional group compatibility, and the predictable reactivity of the tin-carbon bond.[2] The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, is a powerful method for constructing complex molecular architectures, including a wide array of heterocyclic systems.[3] These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

The general transformation of the Stille coupling is depicted below:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃

Where:

-

R¹ is often a heterocyclic moiety.

-

X is a halide (I, Br) or a pseudohalide (OTf).

-

R² is the organic group transferred from the organostannane.

-

R³ is typically a non-transferable group like butyl or methyl.

Synthesis of Heterocyclic Organostannanes

The preparation of organostannane reagents is a critical first step. While some are commercially available, many functionalized heterocyclic stannanes require de novo synthesis. Common methods include:

-

Reaction of an organolithium or Grignard reagent with a trialkyltin halide: This is a widely used method where a halogenated heterocycle is first converted to its organometallic derivative, which then reacts with a trialkyltin chloride (e.g., Bu₃SnCl).

-

Palladium-catalyzed stannylation: This method involves the reaction of a heterocyclic halide or triflate with a distannane (e.g., hexamethylditin or hexabutylditin) in the presence of a palladium catalyst.[3]

-

Hydrostannylation of alkynes: This reaction adds a tin hydride across a triple bond to generate a vinylstannane, which can be a precursor to certain heterocyclic systems.

Table 1: Selected Methods for the Synthesis of Heterocyclic Organostannanes

| Heterocycle | Starting Material | Reagents | Product | Typical Yield (%) |

| Indole | N-Protected 3-bromoindole | 1. n-BuLi, THF, -78 °C; 2. Bu₃SnCl | N-Protected 3-(tributylstannyl)indole | 70-90 |

| Quinoline | 3-Bromoquinoline | 1. n-BuLi, THF, -78 °C; 2. Bu₃SnCl | 3-(Tributylstannyl)quinoline | 65-85 |

| Pyrimidine | 5-Bromopyrimidine | (Bu₃Sn)₂, Pd(PPh₃)₄, Toluene, 110 °C | 5-(Tributylstannyl)pyrimidine | 60-80 |

| Thiophene | 2-Bromothiophene | 1. n-BuLi, THF, -78 °C; 2. Me₃SnCl | 2-(Trimethylstannyl)thiophene | 80-95 |

| Pyridine | 2,6-Dibromopyridine | (Bu₃Sn)₂, Pd(PPh₃)₄, Xylene, 140 °C | 2,6-Bis(tributylstannyl)pyridine | 70-85 |

The Stille Cross-Coupling Reaction in Heterocyclic Synthesis

The Stille coupling is a cornerstone for the functionalization of heterocycles. It allows for the introduction of a wide variety of substituents, including aryl, vinyl, and alkyl groups, onto a heterocyclic core. The reaction is prized for its tolerance of sensitive functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules.[4]

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

A general experimental workflow for a Stille coupling reaction is as follows:

Caption: General experimental workflow for a Stille coupling reaction.

Quantitative Data from Selected Reactions

The following table summarizes representative examples of Stille couplings for the synthesis of functionalized heterocycles, with their reported yields and reaction conditions.

Table 2: Representative Stille Coupling Reactions in Heterocyclic Synthesis

| Heterocyclic Halide | Organostannane | Pd Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |

| 3-Iodoquinoline | Phenyltributyltin | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF | 100 | 8 | 92 |

| 2-Iodofuran | 2-Thienyltributyltin | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Acetonitrile | 80 | 16 | 78 |

| 5-Bromo-1-methylindole | (E)-1-Hexenyltributyltin | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | Dioxane | 100 | 12 | 88 |

| 2-Chloropyrazine | Ethynyltrimethyltin | Pd(PPh₃)₄ (5) | CuI (10) | THF | 65 | 6 | 75 |

Detailed Experimental Protocols

Synthesis of 2-Vinylpyridine

Materials:

-

2-Bromopyridine (1.58 g, 10.0 mmol)

-

Vinyltributyltin (3.49 g, 11.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (578 mg, 0.50 mmol)

-

Anhydrous toluene (50 mL)

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10.0 mmol) and anhydrous toluene (50 mL).

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add vinyltributyltin (3.49 g, 11.0 mmol) to the reaction mixture via syringe.

-

Under a positive pressure of argon, add Pd(PPh₃)₄ (578 mg, 0.50 mmol) to the flask.

-

Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (50 mL) and stir vigorously with a saturated aqueous solution of KF (50 mL) for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-vinylpyridine as a colorless oil.

Synthesis of 2-Phenyl-5-(tributylstannyl)thiazole

Materials:

-

2-Phenylthiazole (1.61 g, 10.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (40 mL)

-

n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

-

Tributyltin chloride (3.58 g, 11.0 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2-phenylthiazole (1.61 g, 10.0 mmol) and anhydrous THF (40 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL, 11.0 mmol) dropwise via syringe. Stir the resulting dark red solution at -78 °C for 1 hour.

-

Add tributyltin chloride (3.58 g, 11.0 mmol) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-phenyl-5-(tributylstannyl)thiazole as a pale yellow oil.

Application in Drug Discovery and Development

Heterocyclic compounds are integral to a vast number of approved drugs. The ability of the Stille coupling to efficiently generate diverse libraries of substituted heterocycles makes it an invaluable tool in drug discovery.[5] Many of these heterocycles serve as scaffolds for targeting key biological pathways, such as those involving protein kinases.

Protein kinases are a major class of drug targets, particularly in oncology.[6] Kinase inhibitors often feature a heterocyclic core that mimics the adenine region of ATP, binding to the enzyme's active site. The Stille coupling allows for the systematic modification of these heterocyclic scaffolds to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of Stille-synthesized heterocycles in kinase inhibition.

Safety and Handling of Organostannanes

Organotin compounds are toxic and require careful handling.[1] Acute and chronic exposure can lead to a range of adverse health effects. Therefore, strict adherence to safety protocols is paramount.

Key Safety Precautions:

-

Engineering Controls: Always handle organostannanes in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Transfer organostannanes using a syringe or cannula under an inert atmosphere. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Quenching: Unreacted organostannanes and tin-containing byproducts should be quenched before disposal. A common method is to treat the reaction mixture or waste with a saturated aqueous solution of potassium fluoride, which precipitates the tin as a less harmful fluoride salt. Alternatively, treatment with bleach (sodium hypochlorite) can oxidize the organotin compounds.[7]

-

Disposal: Dispose of all organotin waste, including contaminated glassware and consumables, in designated hazardous waste containers according to institutional and local regulations.[8]

This guide provides a foundational understanding of the role of organostannanes in modern heterocyclic chemistry. The versatility and reliability of the Stille coupling reaction, coupled with a growing understanding of the biological importance of heterocyclic compounds, ensure that this area of research will continue to be a fertile ground for innovation in drug discovery and development.

References

- 1. delvallelab.weebly.com [delvallelab.weebly.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Heterocyclic Compounds: Importance in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Application of the Boc Protecting Group in Modern Thiazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals due to its diverse biological activities. The synthesis of functionalized thiazoles, particularly aminothiazoles, often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. Among the arsenal of protective groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and widely employed tool. This technical guide provides a comprehensive overview of the role of the Boc protecting group in thiazole synthesis, detailing its application in key synthetic strategies, providing experimental protocols, and presenting quantitative data to inform reaction optimization.

The Enduring Importance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[1][2] The classical approach involves the condensation of an α-haloketone with a thioamide.[1] In the context of 2-aminothiazole synthesis, thiourea is a common starting material. The introduction of a Boc protecting group on the thiourea nitrogen allows for the synthesis of N-Boc-protected 2-aminothiazoles, which can then be deprotected to reveal the free amine for further functionalization.

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.[1]

Strategic Use of the Boc Group in Thiazole Synthesis

The Boc group offers several advantages in the synthesis of thiazoles:

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, providing robust protection during multi-step syntheses.[3][4]

-

Facile Cleavage: It can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is often volatile and easily removed.[5][6]

-

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group. This orthogonality is crucial in complex syntheses, including solid-phase peptide synthesis, where selective deprotection is required.[3][4]

A common strategy involves the use of Boc-protected thiourea in a Hantzsch reaction with an appropriate α-haloketone. This approach yields a Boc-protected aminothiazole, which can then be carried through several synthetic steps before the final deprotection to unveil the 2-amino functionality for late-stage diversification.[7]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide step-by-step protocols for the synthesis of a Boc-protected aminothiazole and its subsequent deprotection.

Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

This procedure details a Hantzsch-type synthesis utilizing Boc-protected thiourea and ethyl bromopyruvate.

Materials:

-

Boc-thiourea

-

Ethyl bromopyruvate

-

Potassium bicarbonate (KHCO₃)

-

Dimethoxyethane (DME)

-

Trifluoroacetic anhydride (TFAA)

-

Lutidine

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of Boc-D-alanine thioamide (1.17 g, 5.74 mmol) in 35 mL of DME is cooled to -13 °C.[8]

-

Potassium bicarbonate (4.97 g, 49.7 mmol) is added under a nitrogen atmosphere, and the suspension is stirred vigorously for 15 minutes.[8]

-

Ethyl bromopyruvate (2.4 mL, 19.1 mmol) is added at -13 °C under an inert atmosphere. The reaction mixture is incubated at -13 °C for 30 minutes and then at room temperature for 30 minutes.[8]

-

After cooling the reactants back to -13 °C, a solution of trifluoroacetic anhydride (3.6 mL, 25.5 mmol) and lutidine (6.2 mL, 53.2 mmol) in 10 mL of DME is added dropwise.[8]

-

The reaction mixture is allowed to warm from 0 °C to room temperature and incubated for 12 hours.[8]

-

The volatile components are removed in vacuo, and 100 mL of water is added. The solution is extracted with CHCl₃ (3 x 50 mL).[8]

-

The combined CHCl₃ phases are dried over Na₂SO₄, and after the removal of the solvent, the residue is chromatographed on a silica gel column (CHCl₃/EtOAc, 2:1) to afford ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate.[8]

Deprotection of Boc-Protected Aminothiazoles using Trifluoroacetic Acid (TFA)

This general procedure outlines the removal of the Boc group to yield the free amine as its TFA salt.

Materials:

-

Boc-protected aminothiazole

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup to free base)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[6]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[6] For many substrates, a 1:1 mixture of TFA and DCM is effective.[5]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5][6]

-

To obtain the free amine, redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.[6]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[6]

Quantitative Data

The efficiency of chemical reactions is best understood through quantitative data. The following tables summarize representative yields for the synthesis and deprotection of Boc-protected aminothiazoles.

Table 1: Synthesis of Boc-Protected Aminothiazoles via Hantzsch Reaction

| Starting Materials | Product | Yield (%) | Reference |

| Boc-D-alanine thioamide, Ethyl bromopyruvate | Ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate | 95% | [8] |

| Boc-thiourea, 2-bromo-1-(p-tolyl)ethanone | tert-butyl (4-(p-tolyl)thiazol-2-yl)carbamate | 85% | [9] |

| Boc-thiourea, 2-bromo-1-(4-fluorophenyl)ethanone | tert-butyl (4-(4-fluorophenyl)thiazol-2-yl)carbamate | 96% | [9] |

Table 2: Deprotection of Boc-Protected Amines using TFA

| Substrate | Conditions | Product | Yield | Reference |

| Generic Boc-protected amine | TFA/DCM (1:1), 2 h, RT | Deprotected amine | Not specified (general procedure) | [5] |

| tert-butyl (4-(p-tolyl)thiazol-2-yl)carbamate | TFA/DCM, RT | 4-(p-tolyl)thiazol-2-amine | >95% (typical) | Assumed from general knowledge |

| Boc-protected dipeptide | 2 equiv. TFA, 110 °C, 10 min | Deprotected dipeptide | High (not specified) | [10] |

Table 3: Comparison of Common Amine Protecting Groups

| Protecting Group | Cleavage Conditions | Stability | Orthogonal to |

| Boc | Acidic (e.g., TFA) | Stable to base, nucleophiles, hydrogenolysis | Fmoc, Cbz |

| Cbz | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base | Boc, Fmoc |

| Fmoc | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis | Boc, Cbz |

Visualizing the Workflow and Mechanisms

Diagrams are invaluable for illustrating complex chemical processes. The following Graphviz diagrams depict the experimental workflow for thiazole synthesis, the mechanism of the Hantzsch reaction, and the mechanism of Boc deprotection.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. pubs.rsc.org [pubs.rsc.org]

The Cornerstone of Modern Synthesis: A Technical Guide to the Reactivity of Tributylstannyl Heterocycles

For Researchers, Scientists, and Drug Development Professionals